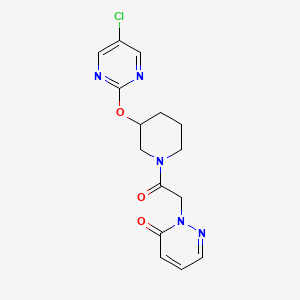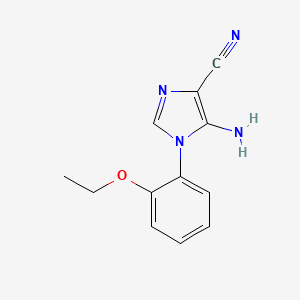![molecular formula C20H15ClN4O3S3 B2521595 N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-65-5](/img/no-structure.png)
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Mechanisms and Pharmacological Potential
Research has identified compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" as pivotal in modulating biochemical pathways, suggesting potential therapeutic applications. For instance, the induction of human cytochrome P450 3A4 by related thiouracil derivatives underscores the compound's relevance in drug metabolism and pharmacokinetics, pointing towards its role in influencing the metabolism of other pharmaceutical agents (Moscovitz et al., 2018). Moreover, the compound's synthesis and evaluation for antitumor activity, as demonstrated in derivatives of thieno[3,2-d]pyrimidine, highlight its potential in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Synthesis and Chemical Properties
The chemical synthesis of related compounds provides foundational knowledge for exploring the applications of "N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide". These syntheses contribute to our understanding of its chemical behavior and potential for modification to enhance therapeutic properties. For example, the creation of novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the compound's versatility in generating pharmacologically active molecules (Abu‐Hashem et al., 2020).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of thiouracil derivatives, to which "N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" is structurally related, have been comprehensively studied. These studies reveal how such compounds are metabolized and excreted in both animals and humans, providing critical insights into their safety and efficacy profiles (Dong et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole. This intermediate is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide. The final compound is obtained by reacting N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-mercaptobenzothiazole", "ethyl chloroacetate", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol" ], "Reaction": [ "Step 1: Reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole.", "Step 2: Reaction of N-(3-chloro-4-methoxyphenyl)-2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide.", "Step 3: Reaction of N-(3-chloro-4-methoxyphenyl)-2-(ethylthio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Número CAS |
1021215-65-5 |
Nombre del producto |
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Fórmula molecular |
C20H15ClN4O3S3 |
Peso molecular |
491 |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
Clave InChI |
CSUMWGCKKHZJQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)
![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)

